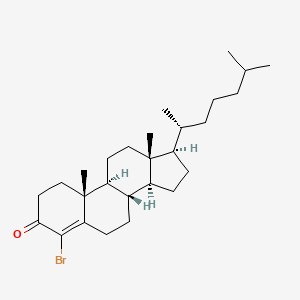

4-Bromocholest-4-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

3702-37-2 |

|---|---|

Molecular Formula |

C27H43BrO |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-4-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H43BrO/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(28)24(29)14-16-27(23,5)22(19)13-15-26(20,21)4/h17-22H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,26-,27-/m1/s1 |

InChI Key |

DMRIADVFXVXWLL-OLZFZNDLSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Br)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Br)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Br)C |

Other CAS No. |

3702-37-2 |

Synonyms |

4-bromocholest-4-en-3-one |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical and Modern Synthetic Routes to 4-Bromocholest-4-en-3-one

The primary synthesis of this compound typically involves the bromination of cholest-4-en-3-one. ontosight.ai An unambiguous method for its preparation involves the treatment of 4β,5-epoxy-5β-cholestan-3-one with hydrobromic acid. gla.ac.uk

Stereoselective and Regioselective Synthetic Pathways

The synthesis of this compound and its analogs often requires precise control over stereochemistry and regiochemistry. Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial for compounds with biological activity as different stereoisomers can have vastly different effects. nih.govrsc.org Regioselective synthesis, on the other hand, focuses on directing a reaction to a specific position on a molecule. nih.gov

For instance, the bromination of cholest-5-en-3-one with molecular bromine or bromine chloride yields a mixture of products, including 6α-Bromocholest-4-en-3-one and 6β-bromocholest-4-en-3-one. rsc.org The formation of these isomers is influenced by the reaction conditions and the specific brominating agent used. rsc.org The preferential release of the 4α-proton from an α-bromonium intermediate leads to the formation of 6α-Bromocholest-4-en-3-one. rsc.org In contrast, a concerted, stereoselectively syn, SE2′ mechanism can also yield 6β-bromocholest-4-en-3-one. rsc.org

The development of highly regioselective and stereoselective synthetic methods is an ongoing area of research, with the goal of producing specific isomers of this compound and its derivatives in high yields. nih.govresearchgate.netorganic-chemistry.orgnih.gov

Mechanistic Considerations in Primary Synthesis and Halogenation Reactions

The mechanism of the primary synthesis of this compound involves electrophilic attack of a brominating agent on the enone system of cholest-4-en-3-one. ontosight.aiwikipedia.org The reaction proceeds through the formation of an intermediate, which then loses a proton to yield the final product.

The halogenation of alkenes, a related reaction, typically proceeds via an anti-addition mechanism due to the formation of a halonium ion intermediate. nih.gov However, exceptions can occur, leading to syn-addition products, particularly when radical mechanisms are involved or when there is anchimeric assistance. nih.gov

In electrophilic aromatic halogenation, a Lewis acid catalyst is often required to enhance the electrophilicity of the halogen. wikipedia.org The reaction mechanism involves the formation of a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org While the cholestene core is not aromatic, the principles of electrophilic attack and the role of catalysts are relevant to understanding the halogenation of cholest-4-en-3-one.

Derivatization Strategies of this compound

The bromine atom in this compound serves as a key functional group for further derivatization, allowing for the synthesis of a wide range of analogs with potentially interesting biological activities. ontosight.aicore.ac.uk

Synthesis of Halogenated Analogues and Stereoisomers

The bromine atom at the 4-position can be replaced with other halogens, or additional halogen atoms can be introduced at other positions on the cholestene scaffold. For example, 4-chlorocholest-4-en-3-one can be obtained by treating 4β,5-epoxy-5β-cholestan-3-one with hydrogen chloride. gla.ac.uk

Furthermore, various stereoisomers of halogenated cholest-4-en-3-ones can be synthesized. For instance, oxidation of 6β-bromocholest-4-en-3-one with perbenzoic acid can lead to the formation of 6β-bromo-3-oxa-A-homocholest-4a-en-4-one. researchgate.net The synthesis of specific stereoisomers is often guided by the desired biological activity, as the spatial arrangement of atoms can significantly impact how a molecule interacts with biological targets. nih.gov

| Starting Material | Reagent(s) | Product(s) | Reference |

| 6β-bromocholest-4-en-3-one | Perbenzoic acid, p-toluenesulphonic acid | 6β-bromo-3-oxa-A-homocholest-4a-en-4-one | researchgate.net |

| 6β-Bromocholest-4-en-3-one | Alkaline hydrogen peroxide | 6β-bromo-4α,5-epoxy-5α-cholestan-3-one | researchgate.net |

| 5,6β-Dibromo-5α-cholestane-3β,4β-diol | Alkali | 6β-bromo-4β,5-epoxy-5β-cholestan-3β-ol | researchgate.net |

| 6β-bromo-4β,5-epoxy-5β-cholestan-3β-ol | Oxidation | 6β-bromo-4β,5-epoxy-5β-cholestan-3-one | researchgate.net |

Introduction of Diverse Functional Groups

The bromine atom in this compound can be displaced by a variety of nucleophiles to introduce diverse functional groups. core.ac.ukresearchgate.netbeilstein-journals.org This allows for the creation of a library of compounds with different chemical properties and potential biological activities. wikipedia.orgmasterorganicchemistry.comlibretexts.org For example, treatment of 6α-bromocholest-4-en-3β-ol 3-acetate with methanol (B129727) or ethanol (B145695) in the presence of pyridine (B92270) leads to the formation of the corresponding methoxy (B1213986) or ethoxy derivatives. publish.csiro.au

The introduction of functional groups can significantly alter the properties of the molecule, including its solubility, stability, and ability to interact with biological targets. ontosight.ai For instance, the introduction of a hydroxyl group can increase the polarity of the molecule, while the introduction of an amino group can impart basic properties. libretexts.org

| Starting Material | Reagent(s) | Product | Reference |

| 6α-bromocholest-4-en-3β-ol 3-acetate | Methanol, Pyridine | 6α-methoxy-cholest-4-en-3β-ol 3-acetate | publish.csiro.au |

| 6α-bromocholest-4-en-3β-ol 3-acetate | Ethanol, Pyridine | 6β-ethoxy-cholest-4-en-3β-ol 3-acetate | publish.csiro.au |

Exploration of Multi-component Reactions Incorporating the Cholestene Scaffold

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.orgtcichemicals.comwikipedia.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of chemical diversity. nih.govorganic-chemistry.org

The cholestene scaffold, including derivatives like this compound, can be incorporated into MCRs to generate novel and complex steroidal compounds. mdpi.comresearchgate.net For example, steroidal pyrimidine (B1678525) derivatives have been synthesized through a multicomponent reaction of cholestan-6-ones, urea, and benzaldehyde. mdpi.com The flexibility of MCRs allows for the creation of diverse libraries of compounds based on the cholestene framework, which can then be screened for various biological activities. nih.gov

Reaction Mechanisms of Chemical Transformations Involving this compound

The chemical reactivity of this compound is characterized by a variety of transformation pathways, including oxidation, reduction, rearrangement, and substitution reactions. The presence of the α,β-unsaturated ketone system, along with the bromine substituent, dictates the course of these reactions.

The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones, converting them into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction typically employs peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of a substituent from the ketone to the oxygen of the peroxide group in a concerted step, which is considered rate-determining, leading to the formation of an ester and a carboxylic acid. wikipedia.org

In the specific case of the Baeyer-Villiger oxidation of 6β-bromocholest-4-en-3-one with perbenzoic acid, catalyzed by p-toluenesulphonic acid, two main products are formed: 6β-bromo-3-oxa-A-homocholest-4a-en-4-one and a bromine-free γ-lactone methyl ester. publish.csiro.aupublish.csiro.au The formation of the former, where oxygen is inserted between the C3 and C4 positions, is noteworthy. Typically, in steroidal 4-en-3-ones, the vinylic group shows a greater migratory aptitude. publish.csiro.au However, the presence of the bromine atom at the C6 position appears to alter the migratory aptitude of the involved groups. publish.csiro.au

The structure of the primary oxidation product, 6β-bromo-3-oxa-A-homocholest-4a-en-4-one, was confirmed through spectral analysis, including infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy. publish.csiro.au

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.orglibretexts.org These reagents act as a source of hydride ions (H⁻). masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. ucalgary.ca Subsequent protonation of the alkoxide yields the alcohol. libretexts.orgucalgary.ca Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. masterorganicchemistry.comlibretexts.org

Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is often used in solvents like methanol. masterorganicchemistry.comnih.gov While NaBH₄ readily reduces aldehydes and ketones, it typically does not reduce esters, amides, or carboxylic acids under standard conditions. masterorganicchemistry.comlibretexts.org The reduction of α,β-unsaturated ketones, such as this compound, with hydride reagents can potentially lead to 1,2-addition (reduction of the carbonyl group) or 1,4-addition (conjugate reduction of the double bond). The chemoselectivity of the reduction of compounds like 1,4,6-cholestatrien-3-one has been studied using reagents like sodium borohydride. researchgate.net In the reduction of 1,4-dien-3-one steroids with NaBH₄ in methanol and water, a stereospecific deuteration at the C-1α position was observed, indicating an initial hydride attack at this position, followed by ketonization of the enol intermediate. nih.gov

The general mechanism for the reduction of a ketone by a metal hydride like NaBH₄ involves the nucleophilic addition of the hydride to the carbonyl carbon. dalalinstitute.com The resulting alkoxide is then protonated to give the secondary alcohol. dalalinstitute.com

Table 1: Products of Hydride Reduction of Ketones

| Starting Material | Reducing Agent | Product |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

This table is based on general principles of organic chemistry.

Steroidal systems, including derivatives of cholest-4-en-3-one, can undergo various rearrangement and isomerization reactions, often catalyzed by acids. rsc.org For instance, the reversible isomerization between 6β- and 6α-bromocholest-4-en-3-one, as well as their 2α-dibromo derivatives, has been studied. rsc.org

The mechanism of isomerization can be influenced by factors such as solvent polarity and the nature of substituents on the molecule. wordpress.com In some cases, rearrangements can occur during substitution reactions. For example, the reaction of 6β-bromo-cholest-4-en-3-one can lead to the formation of 2α-acetoxy-cholest-4-en-3-one, indicating a rearrangement from the C6 to the C2 position. oup.com

Acid-catalyzed isomerizations are common. rsc.org For example, treatment of 6β-acetoxycholest-4-en-3-one with hydrobromic acid can lead to the formation of cholestane-3,6-dione. rsc.org Ring opening of steroidal epoxides with halide sources can also be accompanied by isomerization, with the reaction conditions influencing the stereochemical outcome. acs.org

Nucleophilic Substitution

Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group in a molecule. wikipedia.orgbyjus.com The substrate for this reaction is typically an electrophile, an electron-deficient molecule. wikipedia.orgthermofisher.com These reactions can proceed through different mechanisms, such as Sₙ1 (unimolecular) and Sₙ2 (bimolecular). libretexts.org

In the context of this compound and its derivatives, nucleophilic substitution reactions have been observed. For instance, the reaction of 6β-bromo-cholest-4-en-3-one can result in the formation of 2α-acetoxy-cholest-4-en-3-one, which involves a nucleophilic substitution with rearrangement. oup.com Some bromo-substituted cholestenones, like 2α-bromo-5α-cholestan-3-one, appear to undergo normal substitution with inversion of configuration when reacted with sodium azide. rsc.org The stereochemistry of nucleophilic substitution at a homoallylic carbon can be complex, sometimes proceeding with retention of configuration due to the involvement of neighboring group participation, leading to the formation of cyclopropane (B1198618) intermediates (i-steroid rearrangement). beilstein-journals.org

Electrophilic Substitution

Electrophilic substitution reactions involve the replacement of a functional group, typically a hydrogen atom, by an electrophile. byjus.com In aromatic systems, this is a key reaction for introducing various substituents. wikipedia.org While this compound itself is an α,β-unsaturated ketone, the principles of electrophilic attack are relevant to its synthesis and further transformations.

The bromination of cholest-4-en-3-one can proceed through several pathways, including electrophilic attack on different enol forms of the ketone. rsc.org This can lead to a variety of brominated products, including 2α-, 4-, 6β-, and 6α-bromocholest-4-en-3-one, as well as di- and tri-brominated derivatives. rsc.orgdissertation.com The reaction conditions are crucial in determining the product distribution. rsc.org The synthesis of 6β-bromocholest-4-en-3-one can also be achieved through the bromination of 3-acetoxycholesta-3,5-diene, where electrophilic bromine attacks the 5,6-double bond. rsc.org

Biochemical Interactions and Enzymatic Studies

Modulation of Steroidogenesis Pathways by 4-Bromocholest-4-en-3-one

Steroidogenesis is a complex metabolic pathway involving a series of enzymatic reactions that convert cholesterol into various steroid hormones. wikipedia.org Inhibitors of this pathway can have significant physiological effects and are a subject of therapeutic interest. wikipedia.orgsigmaaldrich.com The introduction of a bromine atom to the cholest-4-en-3-one structure can alter its chemical properties and its interactions with biological molecules. ontosight.ai

Research into the biochemical interactions of cholest-4-en-3-one, the parent compound of this compound, has identified specific enzymatic targets. The cytochrome P450 enzyme CYP142 from Mycobacterium tuberculosis is known to bind tightly to cholest-4-en-3-one. researchgate.net This binding is a crucial step in the metabolism of host cholesterol by the bacterium. researchgate.net Another key enzyme in this process is CYP125A1, which is involved in mitigating the potentially deleterious effects of cholest-4-en-3-one accumulation. researchgate.net

Furthermore, studies on the broader class of steroid derivatives indicate their potential to interact with various steroid hormone receptors and other biological targets, thereby influencing a range of physiological processes. ontosight.ai The specific interactions of this compound with these and other steroidogenic enzymes, such as those in human pathways, remain a subject for detailed investigation.

The modulation of enzymatic activity by steroid analogs directly impacts the profile of steroidal metabolites. For instance, dietary supplementation with cholest-4-en-3-one in animal models has been shown to alter cholesterol metabolism. mdpi.com Specifically, it led to a significant reduction in plasma levels of desmosterol (B1670304), a precursor in the cholesterol biosynthesis pathway. mdpi.com This suggests an inhibitory effect on one of the enzymes upstream of desmosterol production. mdpi.com

Table 1: Effect of Dietary Cholest-4-en-3-one on Steroid Profiles in db/db Mice

| Metabolite | Effect on Level | Location |

|---|---|---|

| Desmosterol | Significantly Reduced | Plasma |

| Cholestanol | Increased | Plasma and Liver |

| Coprostanol | Increased | Plasma and Liver |

Data sourced from a study on the related compound, cholest-4-en-3-one. mdpi.com

Enzyme Inhibition Kinetics and Mechanisms

Understanding the kinetics and mechanism of enzyme inhibition is fundamental to characterizing the biochemical activity of compounds like this compound. sci-hub.se Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they are classified based on their mechanism of action. wikipedia.org

The type of reversible inhibition exerted by a compound is determined by how it interacts with the enzyme and the enzyme-substrate complex. ucl.ac.uk

Competitive inhibition occurs when the inhibitor resembles the substrate and competes for the same active site on the enzyme. wikipedia.orglibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org

Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which causes a conformational change that reduces the enzyme's efficiency. libretexts.orgnih.gov In pure non-competitive inhibition, the inhibitor binds with equal affinity to the free enzyme and the enzyme-substrate complex, and its effect cannot be surmounted by increasing substrate concentration. wikipedia.orglibretexts.org

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. wikipedia.orgjackwestin.com This type of inhibition is more effective at higher substrate concentrations. wikipedia.org

Mixed inhibition is a type where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. wikipedia.org

While detailed kinetic studies specifically characterizing the inhibition type for this compound are not extensively documented in the reviewed literature, its structural similarity to cholesterol suggests it could act as a competitive inhibitor for certain enzymes in the steroidogenesis pathway.

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which is the dissociation constant of the enzyme-inhibitor complex. wikipedia.org A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. arxiv.org Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are experimentally determined in the presence and absence of the inhibitor to elucidate the inhibition mechanism and calculate Kᵢ. sigmaaldrich.combu.edu

For example, in competitive inhibition, the apparent Kₘ increases while Vₘₐₓ remains unchanged. ucl.ac.uk In non-competitive inhibition, Vₘₐₓ decreases while Kₘ is unaffected. nih.gov For uncompetitive inhibition, both apparent Kₘ and Vₘₐₓ decrease. sigmaaldrich.com Specific Kᵢ values for this compound against various target enzymes have yet to be reported in the available scientific literature.

The identification of specific enzyme targets is crucial for understanding the biological effects of a compound. As mentioned, for the parent compound cholest-4-en-3-one, enzymes from Mycobacterium tuberculosis have been identified as interaction partners. researchgate.net

Table 2: Potential Enzyme Targets for Cholest-4-en-3-one Analogs

| Enzyme | Organism | Interaction |

|---|---|---|

| CYP142 | Mycobacterium tuberculosis | Binds tightly to cholest-4-en-3-one. researchgate.net |

| CYP125A1 | Mycobacterium tuberculosis | Involved in metabolism and detoxification of cholest-4-en-3-one. researchgate.net |

Profiling the specificity of this compound would involve screening it against a panel of human steroidogenic enzymes, such as those from the cytochrome P450 family (e.g., CYP11A1, CYP17A1, CYP19A1) and hydroxysteroid dehydrogenases, to determine its inhibitory activity and selectivity. wikipedia.orgnih.gov This would clarify its potential as a modulator of human steroidogenesis.

Receptor Binding Studies

In Vitro Receptor Affinity Assays and Ligand-Receptor Profiling

No published data from in vitro receptor affinity assays or ligand-receptor profiling for this compound could be located. Therefore, no data tables on its binding affinity (e.g., Kd or IC₅₀ values) for any specific receptors can be presented.

Characterization of Binding Specificity and Saturation

There is no available scientific literature that characterizes the binding specificity or saturation kinetics of this compound. Consequently, information regarding its selectivity for different receptor types and the density of its binding sites (Bmax) is unknown.

Metabolism and Biotransformation Pathways

In Vitro Metabolic Fate of 4-Bromocholest-4-en-3-one

The metabolism of this compound, a synthetic derivative of cholesterol, can be inferred from the well-established metabolic pathways of steroids and related xenobiotics. ontosight.ainih.gov These pathways involve initial modifications followed by conjugation reactions.

Phase I metabolism, also known as the functionalization phase, modifies the parent compound's structure through oxidation, reduction, or hydrolysis. nih.govdergipark.org.tr For this compound, these reactions are expected to target several sites on the molecule.

Oxidation: The most common oxidative reaction is hydroxylation, which is primarily catalyzed by the cytochrome P450 (CYP) enzyme system. wikipedia.orgdynamed.com This process introduces hydroxyl (-OH) groups at various positions on the steroid nucleus, making the molecule more polar. wikipedia.org For a cholestane-based structure, hydroxylation can occur at multiple sites, a reaction frequently observed in the microbial transformation of steroids. koreascience.krmdpi.com

Reduction: The α,β-unsaturated ketone in the A-ring (the 4-en-3-one system) is a likely target for reductive enzymes. This can lead to the saturation of the double bond and the reduction of the 3-keto group to a hydroxyl group.

Hydrolysis: While less common for this specific structure, hydrolysis reactions can cleave ester and amide bonds if such functional groups were present. wikipedia.org In the case of this compound, dehalogenation (removal of the bromine atom) is a potential, albeit more complex, metabolic reaction. mdpi.com

The following table outlines potential Phase I metabolites based on these reactions.

| Reaction Type | Potential Metabolite Name | Modification |

| Oxidation | Hydroxy-4-bromocholest-4-en-3-one | Addition of a hydroxyl (-OH) group to the steroid skeleton. |

| Reduction | 4-Bromocholestan-3-one | Reduction of the C4-C5 double bond. |

| Reduction | 4-Bromocholest-4-en-3-ol | Reduction of the 3-keto group to a hydroxyl group. |

| Debromination | Cholest-4-en-3-one | Removal of the bromine atom at C4. |

This table represents potential metabolites based on known steroid biotransformation pathways.

Following Phase I, the modified metabolites, now possessing functional groups like hydroxyls, undergo Phase II conjugation. nih.govlongdom.org This process significantly increases their water solubility, facilitating excretion. nih.gov The most common conjugation reactions for steroid metabolites are glucuronidation and sulfation. longdom.orgnih.gov

Glucuronidation: This involves the attachment of glucuronic acid to hydroxyl groups, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.comlongdom.org

Sulfation: A sulfate (B86663) group is transferred to a hydroxyl group by sulfotransferase (SULT) enzymes. longdom.org

Phase II metabolites are generally inactive and readily eliminated from the body. nih.gov

The table below details potential Phase II metabolites derived from the hydroxylated products of Phase I.

| Conjugation Reaction | Parent Metabolite (from Phase I) | Potential Phase II Metabolite |

| Glucuronidation | Hydroxy-4-bromocholest-4-en-3-one | Hydroxy-4-bromocholest-4-en-3-one glucuronide |

| Sulfation | Hydroxy-4-bromocholest-4-en-3-one | Hydroxy-4-bromocholest-4-en-3-one sulfate |

This table represents potential metabolites based on known steroid conjugation pathways.

Enzymatic Systems Involved in this compound Biotransformation

A diverse array of enzymes, located primarily in the liver, is responsible for the biotransformation of xenobiotics like this compound. nih.govdynamed.com

The cytochrome P450 (CYP) superfamily of heme-containing enzymes is central to Phase I metabolism, responsible for the oxidation of a vast number of compounds, including steroids. wikipedia.orgnih.gov These enzymes function as monooxygenases, incorporating one atom of molecular oxygen into the substrate, often resulting in hydroxylation. wikipedia.orgwikipedia.org The CYP1, CYP2, and CYP3 families are particularly important for drug and xenobiotic metabolism in humans. dynamed.comnih.gov Given that steroids are natural substrates for many CYP enzymes, it is highly probable that CYPs are the primary enzymes responsible for the oxidative metabolism of this compound. wikipedia.orguniprot.org

Besides CYPs, other enzyme classes play a significant role.

Reductases: Enzymes such as 17β-hydroxysteroid dehydrogenases can catalyze the interconversion of keto and hydroxyl groups. mdpi.com Other reductases are responsible for saturating double bonds within the steroid's A-ring.

Hydroxylases: While CYPs are the main hydroxylating enzymes, other types exist. For example, certain fungi utilize Fe(II)/α-ketoglutarate-dependent dioxygenases for regio- and stereoselective hydroxylation of various compounds. nih.gov Microbial systems are well-known for their potent and specific hydroxylase activity on steroid cores. koreascience.kr

Application of Biotransformation for Novel Derivative Synthesis

Biotransformation using microorganisms is a powerful tool for creating novel derivatives of complex molecules like steroids, often achieving a level of specificity that is difficult to replicate with chemical synthesis. mdpi.comnih.gov Filamentous fungi, such as species of Aspergillus and Penicillium, are widely employed for their ability to introduce hydroxyl groups at specific positions on a steroid nucleus. koreascience.krmdpi.com

This methodology could be applied to this compound to generate a library of hydroxylated derivatives. Such derivatives could possess novel biological activities, as the addition of hydroxyl groups can significantly alter a molecule's interaction with biological targets. koreascience.kr For instance, microbial transformation can be used as a one-pot, two-step process to produce valuable hydroxylated steroids from cheaper sterol precursors. nih.gov This enzymatic approach offers an environmentally friendly alternative to traditional chemical synthesis for producing new and potentially useful steroid analogs. koreascience.kr

Structure Activity Relationships Sar and Computational Chemistry

Elucidation of Structural Determinants for Biochemical Activity of 4-Bromocholest-4-en-3-one and its Analogues

Structure-Activity Relationship (SAR) studies aim to identify the specific structural features of a compound that are responsible for its biological effects gardp.org. By modifying the chemical structure and observing the corresponding changes in biological activity, researchers can map the pharmacophore of a molecule.

The introduction of a halogen atom into a steroid nucleus is a well-established strategy for modulating biological activity. oregonstate.edu The presence of the bromine atom at the C4 position of the cholestene skeleton distinguishes this compound from its parent compound, cholest-4-en-3-one, altering its chemical and physical properties. ontosight.ai This modification can impact its solubility, stability, and how it interacts with biological targets. ontosight.ai

The effect of halogenation is highly position-dependent; for instance, the introduction of a 9α-fluorine or chlorine atom was found to have a profound effect on the biological activity of cortical hormones. oregonstate.edu For this compound, the bromine atom is positioned on the A-ring adjacent to the α,β-unsaturated ketone system. This electron-withdrawing halogen influences the electronic environment of this region, which is often critical for receptor binding. In studies of aromatase inhibitors, the C4 position is located near the enzyme's active site access channel, suggesting that substituents at this position can play a significant role in how the ligand binds. nih.gov The presence of halogen atoms can also alter the conformation of biological membranes. researchgate.net

Table 1: Comparison of Parent and Halogenated Cholestenone This interactive table provides a comparative overview of the parent compound and its brominated derivative.

| Property | Cholest-4-en-3-one | This compound | Influence of Bromination |

|---|---|---|---|

| Molecular Formula | C₂₇H₄₄O nih.govnist.gov | C₂₇H₄₃BrO | Addition of one bromine atom, removal of one hydrogen atom. |

| Molecular Weight | 384.6 g/mol nih.gov | 463.5 g/mol | Increases molecular weight, potentially affecting diffusion and transport. |

| Key Functional Groups | C3-ketone, C4-C5 double bond | C3-ketone, C4-bromo, C4-C5 double bond | Introduces an electron-withdrawing group at C4, modifying the reactivity of the enone system. |

| Biological Role | Human and plant metabolite nih.gov | Synthetic steroid with potential therapeutic activities ontosight.ai | Modification intended to enhance or alter biological interactions with targets like steroid receptors. ontosight.ai |

The cholestane (B1235564) skeleton provides a rigid, four-ring framework that serves as the foundation for interaction with biological targets. mdpi.com This lipophilic structure is essential for fitting into the hydrophobic binding pockets of steroid receptors and enzymes. nih.govpnas.org Molecular modeling studies of various steroid-receptor complexes show that the steroid backbone is tightly packed against hydrophobic amino acid residues, which is a key component of binding affinity. nih.gov

The carbonyl group at the C-3 position is a critical feature for the biological activity of many steroids. pnas.orgoup.com This group primarily functions as a hydrogen bond acceptor. pnas.org In the ligand-binding domains of several steroid receptors, this 3-keto group forms a crucial hydrogen bond with a donor amino acid residue, such as glutamine or asparagine. oup.com This interaction helps to anchor the A-ring of the steroid in the correct orientation within the binding pocket, ensuring high-affinity binding and subsequent biological response. pnas.orgoup.com The combination of the large, hydrophobic skeleton and the strategically placed polar carbonyl group is a classic example of a pharmacophore that enables specific recognition by protein targets. nih.govpnas.org

For related steroidal compounds, it has been demonstrated that the different rings of the skeleton are stabilized by distinct interactions within the binding pocket; for example, the A-ring may be stabilized by hydrophobic interactions, while other rings interact with specific aromatic residues like Tyrosine (Y341) and Tryptophan (W286). researchgate.net X-ray crystal structures of other steroids bound to their receptors show a specific orientation, such as the β-face of the steroid being directed toward the heme group in aromatase. nih.gov Any alteration in the stereochemistry of the cholestene backbone would disrupt this precise fit, likely leading to a significant loss of biological activity. The retention of stereochemistry at key positions, such as C3, is therefore vital for maintaining the interactions necessary for activity. researchgate.net

Molecular Modeling and Docking Studies

In the absence of high-resolution X-ray crystallography or NMR data for a specific ligand-protein complex, molecular modeling and docking studies serve as invaluable tools. acs.org These computational methods predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction. wikipedia.org

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein, such as a steroid hormone receptor or an enzyme like aromatase. Based on studies of analogous steroidal compounds, a common predicted binding mode involves the rigid steroid skeleton being buried deep within a hydrophobic pocket of the receptor. nih.govoup.com The A-ring, featuring the C3-carbonyl and the C4-bromo substituent, is typically oriented toward the mouth of the binding pocket. nih.gov

The binding affinity, often expressed as a docking score or free energy of binding (ΔG), can be computationally estimated. For example, docking studies of a different cholestane derivative with Human Serum Albumin (HSA) yielded favorable binding scores of -8.2 to -8.6 kcal/mol, indicating a spontaneous binding process. mdpi.com These predictions allow for the ranking of different analogues and guide the design of new compounds with potentially higher affinities.

Table 2: Predicted Binding Affinities of Analogous Steroids with Protein Targets This interactive table presents examples of computationally predicted binding affinities for steroid molecules with various protein targets, illustrating the data obtained from molecular docking studies.

| Steroid Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 3β,6β-Diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (Site I) | -8.2 | mdpi.com |

| 3β,6β-Diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (Site II) | -8.5 | mdpi.com |

| 3β,6β-Diacetoxy-5α-cholestan-5-ol | Human Serum Albumin (Site III) | -8.6 | mdpi.com |

| Androstenedione | Aromatase | Not explicitly stated, but complex is stable | nih.gov |

Docking studies not only predict the binding pose but also characterize the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.

Hydrogen Bonding: The most consistently identified critical interaction for 3-keto steroids is the hydrogen bond between the oxygen of the C3-carbonyl group and a hydrogen-bond donor residue in the active site. nih.govpnas.org In the mineralocorticoid receptor, this interaction occurs with a glutamine residue (Gln), while in aromatase, it involves an aspartate residue (Asp309). nih.govoup.com

Pi-Interactions: While not as universally cited, interactions between the steroid's carbon framework and the aromatic rings of amino acids like tyrosine (Tyr) and tryptophan (Trp) can also contribute to binding stability. researchgate.net This can occur through pi-pi stacking or CH-pi interactions.

Table 3: Summary of Predicted Ligand-Protein Interactions for a Cholestenone-type Scaffold This interactive table summarizes the key molecular interactions predicted to stabilize the binding of a steroid like this compound within a target protein's active site, based on data from analogous systems.

| Type of Interaction | Ligand Moiety Involved | Potential Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | C3-Carbonyl Oxygen | Gln, Asn, Asp nih.govoup.com | Anchors the A-ring; provides binding specificity. |

| Hydrophobic Interactions | Steroid Rings (A, B, C, D) and side chain | Leu, Val, Ile, Met, Phe nih.gov | Major contributor to binding affinity; stabilizes the ligand in the pocket. |

| Pi-Stacking/CH-Pi | Steroid Rings (B, C) | Tyr, Trp researchgate.net | Contributes to specific orientation and stability. |

Virtual Screening and Lead Optimization Strategies for Cholestene-based Compounds

Virtual screening (VS) has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient alternative to high-throughput screening for identifying promising lead compounds. nih.govsygnaturediscovery.com For cholestene-based compounds, these computational strategies are pivotal in navigating the vast chemical space to find derivatives with desired biological activities. The process typically involves either structure-based or ligand-based approaches. nih.govsygnaturediscovery.com

Structure-based virtual screening relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. Millions of compounds from virtual libraries can be docked into the active site of the target protein to predict their binding affinity and mode of interaction. sygnaturediscovery.comfrontiersin.org For instance, in a study exploring therapeutic candidates for SARS-CoV-2, derivatives of 7β-aminocholestene were evaluated through docking studies against key viral proteins like the main protease and RNA-dependent RNA polymerase. researchgate.net This approach helps in prioritizing compounds that are predicted to bind strongly to the target, thus enriching the pool of potential hits for further experimental validation. nih.govresearchgate.net

Lead optimization, the subsequent step after identifying a hit, also heavily relies on computational methods. Once a promising cholestene-based scaffold is identified, medicinal chemists can design and synthesize analogues with modified functional groups. Computational tools are used to predict how these modifications will affect the compound's binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.netnih.gov For example, while some 7β-bromo-6-nitrocholest-5-enes showed strong binding energies in docking studies, they failed to meet the criteria of Lipinski's Rule of Five and exhibited potential toxicity in ADMET predictions, deeming them unsuitable for drug development. researchgate.net This highlights the importance of integrating ADMET filtering protocols early in the virtual screening and lead optimization process. nih.gov

The ultimate goal of these strategies is to develop a quantitative structure-activity relationship (QSAR), a model that correlates the chemical structure of a compound with its biological activity. nih.gov By understanding which structural features of the cholestene framework are crucial for activity, researchers can rationally design more potent and safer therapeutic agents. nih.govresearchgate.net

Quantum Chemical Analyses

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of molecules like this compound, which are often beyond the scope of classical molecular mechanics.

Electronic Structure and Reactivity Descriptors (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For the parent compound, cholest-4-en-3-one, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to determine its optimized geometry and various molecular properties. researchgate.net

Key electronic descriptors derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. In the case of cholest-4-en-3-one, the HOMO-LUMO gap has been calculated, providing a baseline for understanding the reactivity of its derivatives. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution on the molecule's surface. researchgate.net For cholest-4-en-3-one, these maps identify electron-rich regions (negative potential), such as the area around the carbonyl oxygen, and electron-poor regions (positive potential). researchgate.net These maps are invaluable for predicting how the molecule will interact with biological receptors and other molecules, guiding the understanding of non-covalent interactions that are crucial for its biological function.

A theoretical study on the reaction of cholest-4-en-3-one to form a quinoxaline (B1680401) derivative utilized DFT (B3LYP/6-31G(d)) to characterize the reaction pathway, including intermediates and transition states, through Frontier Molecular Orbital analysis. benthamdirect.com Such studies provide a detailed picture of the molecule's reactivity in chemical transformations. benthamdirect.com

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Data not available in search results | Characterizes the electron-donating ability |

| LUMO Energy | Data not available in search results | Characterizes the electron-accepting ability |

| HOMO-LUMO Gap | Calculated researchgate.net | Indicates chemical reactivity and stability |

| Dipole Moment | Calculated researchgate.net | Measures the molecule's overall polarity |

Conformational Analysis and Energetic Profiles

The three-dimensional conformation of a steroid is critical to its biological activity, as it dictates how the molecule fits into the binding site of a receptor. The A-ring of 4-en-3-one steroids, including this compound, is known to be conformationally flexible.

A detailed study using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy investigated the conformational preferences of the A and B rings in various bromosubstituted steroidal 4-en-3-ones. nih.gov This research revealed that the electronic interaction between the bromine atom at the C4-position and the carbonyl oxygen at the C3-position causes a distortion in the A-ring conformation. nih.gov This finding is crucial for understanding the specific structural impact of the 4-bromo substitution.

| Structural Feature | Influence on Conformation | Reference |

|---|---|---|

| 4-Bromo Substituent | Causes electronic interaction with C3-carbonyl oxygen, distorting the A-ring. | nih.gov |

| A-Ring Flexibility | Can adopt various half-chair conformations. | researchgate.net |

| A-Ring Inversion | Leads to distortion in the B-ring's chair form. | nih.gov |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Spectroscopic techniques are indispensable for probing the atomic and molecular properties of substances. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. While specific experimental data for 4-Bromocholest-4-en-3-one is not widely published, its spectral characteristics can be predicted based on its parent compound, Cholest-4-en-3-one.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The introduction of an electronegative bromine atom at the C-4 position would significantly impact the chemical shifts of nearby protons. Protons on sp²-hybridized carbons (vinylic protons) typically resonate in the 4.5–6.5 ppm range. libretexts.org In Cholest-4-en-3-one, the vinylic proton at C-4 appears as a singlet at approximately 5.72 ppm. For this compound, this proton is absent. The chemical shifts of the protons on the A-ring, particularly at C-2, C-6, and C-10, would also be influenced by the electronic changes induced by the bromine substituent.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are sensitive to hybridization and the electronic environment. libretexts.orgudel.edu The most notable difference in the ¹³C NMR spectrum of this compound compared to its parent compound would be the signals for C-3, C-4, and C-5. The C-4 carbon, being directly bonded to bromine, would experience a significant downfield shift due to bromine's electronegativity. libretexts.org Conversely, the C-5 carbon might shift upfield. The carbonyl carbon (C-3) in α,β-unsaturated ketones typically appears far downfield (170-220 ppm), a feature that would be retained. libretexts.org

| Carbon Position | Cholest-4-en-3-one ¹³C Shift (ppm) | Predicted this compound ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| C-3 (C=O) | 199.5 | ~198-200 | Minor change expected; still an α,β-unsaturated ketone. |

| C-4 (=CH) | 123.8 | ~115-125 (C-Br) | Significant shift due to direct bonding with bromine (heavy atom effect). acs.orgstackexchange.com |

| C-5 (=C) | 171.7 | ~160-170 | Upfield shift predicted due to altered conjugation and electronic effects of bromine. |

Mass Spectrometry (MS) for Metabolite Identification and Reaction Monitoring

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. chemguide.co.ukwikipedia.org

For this compound, the most distinctive feature in its mass spectrum would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. libretexts.org This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the steroidal backbone would likely involve characteristic cleavages of the ring system. Major fragmentation in ketones often results from the cleavage of C-C bonds adjacent to the carbonyl group. libretexts.orgslideshare.net The loss of the side chain and specific ring fissions are common fragmentation pathways for steroids that help in structural confirmation.

| Ion | Description | Expected m/z | Key Feature |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 462/464 | Characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes. |

| [M-Br]⁺ | Loss of Bromine radical | 383 | Indicates presence of bromine. |

| [M-C₈H₁₇]⁺ | Loss of the alkyl side chain | 349/351 | Common steroidal fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by the absorptions of the α,β-unsaturated ketone system. A strong absorption band corresponding to the C=O (carbonyl) stretch is expected, typically appearing in the range of 1650-1685 cm⁻¹ for conjugated ketones. The C=C double bond stretch would result in a medium intensity band around 1600-1640 cm⁻¹. The C-Br bond has a characteristic stretching vibration that appears in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. The presence of the bromine atom on the double bond may slightly shift the C=O and C=C stretching frequencies compared to the parent enone due to its mass and electronic effects.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone, conjugated) | Stretching | 1650 - 1685 |

| C=C (Alkene, conjugated) | Stretching | 1600 - 1640 |

| C-H (sp³ hybridized) | Stretching | 2850 - 3000 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. anton-paar.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a precise electron density map of the molecule can be generated. amanote.com This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

Chromatographic Methods for Purification and Analysis of Reaction Mixtures and Biological Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating a desired product from a reaction mixture and for analyzing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of steroids, which are often present in complex mixtures with structurally similar isomers. thermofisher.comnih.gov

A reversed-phase HPLC method would be the standard approach for analyzing this compound. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. acs.orgmdpi.com The separation is based on the differential partitioning of the analyte between the two phases. Due to its large nonpolar steroidal core, this compound would be well-retained on a C18 column. A gradient elution, typically with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be employed to achieve good separation from starting materials, byproducts, and other impurities. thermofisher.comacs.org Coupling the HPLC system to a UV detector would allow for quantification, as the α,β-unsaturated ketone chromophore exhibits strong UV absorbance.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 70% B to 100% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~240-250 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in synthetic chemistry to monitor the progress of chemical reactions. quora.comquizlet.com Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the conversion of reactants to products. In the context of the synthesis and modification of steroidal compounds like this compound, TLC is instrumental for real-time tracking of reaction completion and for the preliminary screening of optimal reaction conditions.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid stationary phase (commonly silica (B1680970) gel) coated on a support like aluminum or glass. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), a solvent or mixture of solvents. quora.com By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture with it at different rates. chemistryhall.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances. chemistryhall.com

For monitoring a reaction, such as the bromination of cholest-4-en-3-one to form this compound, a three-lane spotting pattern is typically used on the TLC plate. libretexts.org

Lane 1 (Reference): A pure sample of the starting material (e.g., cholest-4-en-3-one).

Lane 2 (Co-spot): A mixture of the starting material and the reaction mixture.

Lane 3 (Reaction Mixture): An aliquot taken directly from the reaction vessel.

As the reaction proceeds, samples are taken at regular intervals and analyzed by TLC. The disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot for the product indicate the progress of the reaction. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The co-spot lane is crucial for confirming the identity of the spots, especially when the Rf values of the reactant and product are very similar. rochester.edu

The choice of eluent is critical for achieving good separation. For steroidal ketones, mixtures of nonpolar and moderately polar solvents, such as hexanes and ethyl acetate, are common. The following table illustrates a hypothetical TLC analysis for the synthesis of this compound.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Function | Polarity | Expected Rf Value* | Observation |

|---|---|---|---|---|

| Cholest-4-en-3-one | Starting Material | Less Polar | 0.50 | Spot diminishes over time. |

| This compound | Product | More Polar | 0.40 | New spot appears and intensifies. |

| By-products | Impurities | Varies | Varies | Additional faint spots may appear. |

*In a hypothetical 4:1 Hexane:Ethyl Acetate solvent system.

Furthermore, TLC is an effective method for screening various reaction conditions (e.g., different catalysts, solvents, or temperatures) in parallel. By running small-scale trial reactions and analyzing the outcomes on a single TLC plate, researchers can quickly identify the most promising conditions for achieving high product yield before committing to a larger-scale synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. youtube.com It is the gold standard for the analysis of volatile and semi-volatile organic compounds. frontiersin.org In biochemical and metabolic research, GC-MS is extensively used to profile volatile metabolites in biological samples, which can serve as biomarkers for various physiological or pathological states. frontiersin.orgmdpi.com

The GC component separates individual compounds from a mixture based on their volatility and interaction with the stationary phase within a capillary column. youtube.comthermofisher.com As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically through electron impact) and fragments them. youtube.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint. libretexts.org By comparing this spectrum to libraries of known compounds, such as the NIST library, the identity of the metabolite can be confirmed. libretexts.orgresearchgate.net

While specific studies on the volatile metabolites of this compound are not extensively documented, GC-MS provides the ideal platform for such investigations. Steroidal compounds can undergo various metabolic transformations in biological systems, including oxidation, reduction, and cleavage, which could potentially yield volatile derivatives. For instance, microbial degradation or enzymatic action on this compound could lead to smaller, more volatile molecules. These volatile organic compounds (VOCs) could be captured from the headspace of a culture or extracted from a biological matrix for analysis. researchgate.netnih.gov

A hypothetical GC-MS analysis to screen for volatile metabolites of this compound would involve incubating the compound in a relevant biological system (e.g., with specific microorganisms or enzyme preparations). The volatile compounds produced would be collected, often using techniques like solid-phase microextraction (SPME), and then injected into the GC-MS system. nih.gov The resulting chromatogram would show peaks corresponding to each volatile compound, and the mass spectrum of each peak would be used for identification.

Table 2: Hypothetical GC-MS Data for Potential Volatile Metabolites

| Retention Time (min) | Key m/z Fragments | Tentative Identification | Potential Metabolic Origin |

|---|---|---|---|

| 5.8 | 43, 58, 72 | 2-Butanone | Side-chain cleavage |

| 8.2 | 41, 55, 69, 84 | Cyclohexanone | A-ring degradation |

| 12.5 | 57, 71, 85, 113 | Octane | Steroid nucleus fragmentation |

This analytical approach allows for the sensitive detection and confident identification of trace-level volatile metabolites, providing insights into the metabolic fate of this compound and helping to elucidate the biochemical pathways involved in its transformation. gcms.cz

Future Directions and Emerging Research Avenues for 4 Bromocholest 4 En 3 One

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of 4-bromocholest-4-en-3-one involves the bromination of cholest-4-en-3-one. ontosight.ai One established method, for example, treats 4β,5-epoxy-5β-cholest-3-one with aqueous hydrobromic acid in acetone (B3395972) to yield the final product. sorbonne-universite.frthieme-connect.com Another approach utilizes triphenylphosphine (B44618) dibromide to convert cholestanone into this compound. researchgate.net While effective, these methods may involve harsh reagents and generate significant waste.

Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes. This includes the exploration of:

Catalytic Systems: The use of novel catalysts could lead to milder reaction conditions, reduced waste, and higher yields. For instance, the Suzuki-Miyaura cross-coupling reaction has been employed with this compound as a substrate to create dimeric steroids, demonstrating the potential for palladium-catalyzed modifications. sorbonne-universite.frthieme-connect.com

Alternative Brominating Agents: Investigating less hazardous brominating agents is a key area of green chemistry. This could involve enzymatic or electrocatalytic bromination methods that avoid the use of corrosive acids and aggressive reagents.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound could significantly improve the manufacturing process.

Exploration of Undiscovered Biochemical Pathways and Biological Targets

While it is known that steroid derivatives can interact with steroid hormone receptors and other biological targets, the specific biochemical pathways and targets of this compound are not yet fully elucidated. ontosight.ai The introduction of a bromine atom at the 4-position alters the molecule's electronic properties and can influence its biological activity, which may include anti-inflammatory, anticancer, and antimicrobial effects. ontosight.ai

Future research will likely delve into:

Receptor Binding Assays: Comprehensive screening against a panel of nuclear receptors and other steroid-binding proteins will help to identify primary biological targets.

Enzyme Inhibition Studies: The compound may act as an inhibitor of key enzymes involved in steroid metabolism or other disease-related pathways. For example, the structurally related cholest-4-en-3-one is an intermediate in cholesterol oxidation. chemsrc.com

Mechanism of Action Studies: Once targets are identified, further research will be needed to understand the molecular mechanisms by which this compound exerts its effects. This could involve studying its impact on gene expression, protein-protein interactions, and signaling cascades.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding the design of new drugs. For this compound, computational modeling can accelerate the research and development process.

Key areas for future computational work include:

Molecular Docking: Simulating the binding of this compound to the active sites of potential protein targets can help to prioritize experimental studies and provide insights into the binding mode.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model enzymatic reactions involving the compound, providing a deeper understanding of its metabolic fate and potential for enzyme inhibition.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure of this compound and its derivatives and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Integration of Omics Technologies in Metabolic Studies

To gain a comprehensive understanding of the biological effects of this compound, an integrated "omics" approach will be crucial. This involves the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics).

Future research directions in this area include:

Metabolomics: Analyzing the changes in the metabolic profile of cells or organisms upon treatment with this compound can reveal which metabolic pathways are affected.

Proteomics: Identifying changes in protein expression levels can provide clues about the compound's mechanism of action and potential off-target effects.

Transcriptomics: Studying changes in gene expression can help to understand the downstream effects of the compound on cellular signaling and function.

Design of Targeted Biochemical Probes Based on this compound Structure

The unique structure of this compound makes it an attractive scaffold for the development of biochemical probes. These probes can be used to study biological processes in living systems.

Future research in this area could focus on:

Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule could allow for the visualization of its localization and interactions within cells. The development of water-soluble and highly fluorescent probes is an active area of research. researchgate.net

Affinity-Based Probes: These probes can be used to isolate and identify the binding partners of this compound from complex biological samples.

Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for the covalent labeling of its biological targets upon exposure to light, facilitating their identification.

The acetolysis of related dihalogenated ketosteroids has been studied to understand reaction mechanisms and stereochemistry, which could inform the design of reactive probes. electronicsandbooks.com

Q & A

How can researchers design orthogonal validation tests for synthetic routes of 4-Bromocholest-4-en-3-one?

To ensure synthetic reproducibility, orthogonal validation should involve varying reaction parameters (e.g., temperature, solvent polarity, catalyst loading) during key steps like bromination or ketone formation. For example, testing the bromination step under both radical and electrophilic conditions can confirm mechanistic robustness. Analytical methods such as HPLC purity checks and comparative NMR (¹H/¹³C) should align with literature-reported data for known intermediates .

What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in this compound derivatives?

X-ray crystallography is definitive for assigning absolute configuration, while NOESY NMR can probe spatial proximity of protons in flexible regions. For bromine-induced electronic effects, UV-Vis spectroscopy coupled with TD-DFT calculations can correlate absorption bands with conformational changes . Researchers must cross-validate findings with isotopic labeling (e.g., deuterated analogs) to rule out solvent artifacts .

How should contradictory reactivity data for this compound in nucleophilic substitution reactions be analyzed?

Contradictions often arise from solvent polarity or competing elimination pathways. A systematic approach involves:

Kinetic profiling under controlled conditions (e.g., pseudo-first-order kinetics).

Computational modeling (DFT) to compare transition state energies for substitution vs. elimination.

Isotopic tracing (e.g., ⁸¹Br/⁷⁹Br substitution) to track bromide release.

Discrepancies may indicate hidden intermediates or solvent-dependent steric effects .

What methodologies ensure reliable characterization of novel this compound analogs?

For new derivatives, combine:

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign substituent positions.

- Single-crystal X-ray diffraction to resolve regiochemical ambiguities.

For purity, use HPLC with dual detectors (UV and ELSD) to detect trace byproducts. Always compare melting points and optical rotations with literature values for known analogs .

How can researchers assess the thermodynamic stability of this compound under varying pH conditions?

Design a pH-dependent stability study using:

Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks).

LC-MS monitoring to identify degradation products (e.g., dehydrobromination or ketone reduction).

pKa determination (via potentiometric titration) to correlate stability with protonation states.

Statistical tools like Arrhenius plots can extrapolate shelf-life under standard conditions .

What strategies address low yields in the final step of this compound synthesis?

Low yields may stem from steric hindrance or side reactions. Mitigation approaches include:

- Microwave-assisted synthesis to enhance reaction efficiency.

- Protecting group strategies (e.g., silyl ethers for hydroxyl intermediates).

- Catalyst screening (e.g., Pd/C vs. Wilkinson’s catalyst for hydrogenation steps).

Optimize workup protocols (e.g., column chromatography gradients) to recover intermediates .

How do researchers evaluate the biological relevance of this compound in sterol biosynthesis studies?

Use isotope-labeled tracers (e.g., ¹⁴C-cholesterol) to track incorporation into cellular membranes. Combine with gene knockout models (e.g., CRISPR-Cas9 targeting sterol enzymes) to validate mechanistic pathways. LC-MS/MS quantifies metabolic flux, while molecular docking predicts binding affinities to sterol-carrier proteins .

What computational tools are recommended for predicting the environmental persistence of this compound?

Apply QSAR models (Quantitative Structure-Activity Relationships) to estimate biodegradation half-lives. Molecular dynamics simulations can assess hydrophobicity (logP) and soil adsorption coefficients. Cross-reference with EPI Suite or TEST software for ecotoxicity profiles. Experimental validation via OECD 301F biodegradation assays is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.